2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a pyridine moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The thiazole ring can be synthesized through a condensation reaction involving thioamides and α-haloketones . The final step often involves coupling the pyrazole and thiazole intermediates with the pyridine moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine moiety but differs in the overall structure.
3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Contains a trifluoromethyl group and a different heterocyclic ring system.
Uniqueness
The unique combination of the pyrazole, thiazole, and pyridine rings in 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide, along with the trifluoromethyl group, imparts distinct chemical and biological properties that are not commonly found in other compounds. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5OS/c1-9-5-12(15(16,17)18)23(22-9)14-21-11(8-25-14)13(24)20-7-10-3-2-4-19-6-10/h2-6,8H,7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGFOHSRIQWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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